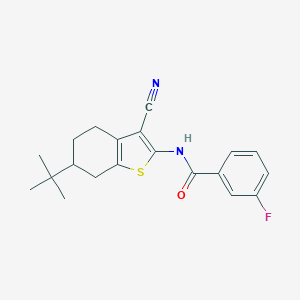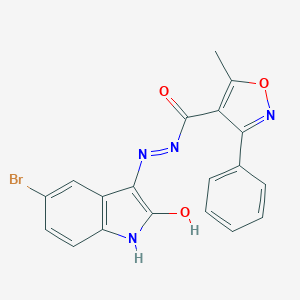![molecular formula C22H19N5O2 B447123 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B447123.png)
5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the condensation of hydrazine derivatives with 1,3-diketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the cyano groups, converting them into amines or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of the cyano group could produce an aminopyrazole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, compounds containing pyrazole rings have shown promise as anti-inflammatory, anti-cancer, and anti-microbial agents. The specific structure of 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure might also find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and amino groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules, influencing pathways involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with different substituents on the aromatic ring.
5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the ethoxy group, which could affect its reactivity and biological activity.
Uniqueness
The unique combination of functional groups in 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE provides distinct chemical properties and potential biological activities. The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (cyano) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
This detailed overview highlights the potential of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
Molekularformel |
C22H19N5O2 |
|---|---|
Molekulargewicht |
385.4g/mol |
IUPAC-Name |
5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N5O2/c1-3-29-19-10-9-15(12-20(19)28-2)11-16(13-23)21-18(14-24)22(25)27(26-21)17-7-5-4-6-8-17/h4-12H,3,25H2,1-2H3/b16-11+ |
InChI-Schlüssel |
CPNIZWCVOBDXGM-LFIBNONCSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B447042.png)
![3-(Butylsulfanyl)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447046.png)

![3-(butylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B447050.png)
![6-(4-Bromophenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447051.png)
![3-(Butylsulfanyl)-6-ethyl-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447053.png)
![3-(Butylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447054.png)
![3-(Butylsulfanyl)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447055.png)
![3'-(butylsulfanyl)-6',7'-dihydrospiro(cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)](/img/structure/B447056.png)
![3-(Butylsulfanyl)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447057.png)
![2,4,6-Tribromo-3-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B447058.png)
![1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B447064.png)
![4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B447065.png)
